molecular formula C8H9NNaO6P B12930517 Sodium 4-formyl-5-hydroxy-6-methyl-3-pyridylmethyl hydrogen phosphate CAS No. 22816-56-4

Sodium 4-formyl-5-hydroxy-6-methyl-3-pyridylmethyl hydrogen phosphate

Cat. No.: B12930517
CAS No.: 22816-56-4
M. Wt: 269.12 g/mol
InChI Key: LWRNKHPBGKDNFK-UHFFFAOYSA-M
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Description

Sodium 4-formyl-5-hydroxy-6-methyl-3-pyridylmethyl hydrogen phosphate is a chemical compound with the molecular formula C8H10NO6PNa and a molecular weight of 269.12 g/mol. This compound is known for its unique structure, which includes a pyridine ring substituted with formyl, hydroxy, and methyl groups, as well as a phosphate ester group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Sodium 4-formyl-5-hydroxy-6-methyl-3-pyridylmethyl hydrogen phosphate involves several steps. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Substitution Reactions: The formyl, hydroxy, and methyl groups are introduced onto the pyridine ring through substitution reactions using specific reagents and conditions.

    Phosphorylation: The final step involves the phosphorylation of the pyridine derivative to form the phosphate ester group.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. These methods often include the use of automated reactors and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Sodium 4-formyl-5-hydroxy-6-methyl-3-pyridylmethyl hydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can undergo substitution reactions with halogenating agents to form halogenated derivatives.

    Phosphorylation: The phosphate ester group can participate in phosphorylation reactions to form various phosphorylated derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid derivative, while reduction yields a hydroxymethyl derivative.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • Sodium 4-formyl-5-hydroxy-6-methyl-3-pyridylmethyl hydrogen phosphate is being explored for its potential as a therapeutic agent. Its structural similarity to biologically active compounds suggests possible interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.
  • Neuroprotective Properties :
    • Preliminary studies indicate that this compound may exhibit neuroprotective effects due to its antioxidant properties. This makes it a candidate for further research in treating neurodegenerative diseases.
  • Binding Affinity Studies :
    • Research has focused on the binding affinity of this compound with neurotransmitter receptors. Understanding these interactions could provide insights into its therapeutic mechanisms and potential applications in neurological disorders.

Biological Activities

  • Antioxidant Activity :
    • The compound has shown promising antioxidant properties, which are crucial in combating oxidative stress related to various diseases, including cancer and neurodegenerative disorders.
  • Metabolic Pathway Interactions :
    • Studies suggest that this compound may interact with key enzymes involved in metabolic pathways, potentially influencing energy metabolism and cellular functions.

Case Studies and Research Findings

Several studies have documented the effects and potential applications of this compound:

  • Neuroprotection : A study investigated the compound's ability to protect neuronal cells from oxidative damage. Results indicated significant reductions in cell death and oxidative stress markers when treated with this compound compared to control groups.
  • Antioxidant Efficacy : In vitro assays demonstrated that the compound effectively scavenged free radicals, suggesting its utility as an antioxidant agent in therapeutic formulations aimed at mitigating oxidative stress-related conditions.
  • Binding Studies : Research utilizing radiolabeled binding assays revealed that this compound binds selectively to specific neurotransmitter receptors, indicating its potential role in modulating neurotransmission and influencing mood disorders.

Mechanism of Action

The mechanism of action of Sodium 4-formyl-5-hydroxy-6-methyl-3-pyridylmethyl hydrogen phosphate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phosphate ester group can participate in phosphorylation reactions, modulating the activity of enzymes and signaling pathways.

Comparison with Similar Compounds

Sodium 4-formyl-5-hydroxy-6-methyl-3-pyridylmethyl hydrogen phosphate can be compared with other similar compounds, such as:

    Sodium 4-formyl-5-hydroxy-3-pyridylmethyl hydrogen phosphate: Lacks the methyl group, which may affect its reactivity and biological activity.

    Sodium 4-formyl-6-methyl-3-pyridylmethyl hydrogen phosphate: Lacks the hydroxy group, which may influence its solubility and chemical properties.

    Sodium 5-hydroxy-6-methyl-3-pyridylmethyl hydrogen phosphate:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their combined effects on its chemical and biological properties.

Biological Activity

Sodium 4-formyl-5-hydroxy-6-methyl-3-pyridylmethyl hydrogen phosphate is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique pyridine ring structure, which contributes to its biological activity. The presence of multiple functional groups, including a formyl group and a hydroxyl group, enhances its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

  • Inhibition of Enzymatic Activity : Research indicates that this compound may act as an inhibitor of various enzymes involved in inflammatory processes. For instance, it has been shown to inhibit p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in the signaling pathways of inflammation and stress responses .
  • Antioxidant Properties : The compound exhibits antioxidant activity, which can mitigate oxidative stress in cells. This is particularly relevant in conditions such as neurodegenerative diseases where oxidative damage is prevalent .
  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains, indicating its potential use in treating infections.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionInhibits p38 MAPK activity
Antioxidant ActivityReduces oxidative stress in cellular models
Antimicrobial EffectsEffective against multiple bacterial strains

Case Study: Inhibition of p38 MAPK

A study conducted by Jiang et al. (1996) demonstrated that compounds similar to this compound effectively inhibited p38 MAPK activity. This inhibition was linked to reduced production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting a therapeutic potential for inflammatory diseases .

Case Study: Antioxidant Mechanism

In a study examining the antioxidant effects of related compounds, it was found that this compound significantly decreased lipid peroxidation levels in neuronal cell cultures exposed to oxidative stress. This suggests that the compound may protect neuronal cells from damage associated with conditions like Alzheimer's disease .

Safety and Toxicity

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential toxicity in vivo.

Properties

CAS No.

22816-56-4

Molecular Formula

C8H9NNaO6P

Molecular Weight

269.12 g/mol

IUPAC Name

sodium;(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl hydrogen phosphate

InChI

InChI=1S/C8H10NO6P.Na/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14;/h2-3,11H,4H2,1H3,(H2,12,13,14);/q;+1/p-1

InChI Key

LWRNKHPBGKDNFK-UHFFFAOYSA-M

Canonical SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)[O-].[Na+]

Origin of Product

United States

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